8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
CAS No. |
923461-50-1 |
|---|---|
Molecular Formula |
C18H16Cl3N5O2 |
Molecular Weight |
440.71 |
IUPAC Name |
6-(2-chloroethyl)-2-[(2,4-dichlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H16Cl3N5O2/c1-10-8-25-14-15(22-17(25)24(10)6-5-19)23(2)18(28)26(16(14)27)9-11-3-4-12(20)7-13(11)21/h3-4,7-8H,5-6,9H2,1-2H3 |
InChI Key |
NIJLNFNZXQULIH-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 922471-17-8) is a member of the imidazo[2,1-f]purine family. This class of compounds has gained attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C18H16Cl3N5O2
- Molecular Weight : 440.7 g/mol
- Structural Features : The compound contains a dichlorobenzyl moiety and a chloroethyl group which are significant for its biological interactions.
Research indicates that compounds in the imidazo[2,1-f]purine class can exhibit their biological effects through several mechanisms:
- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in regulating mood and anxiety. Modulation of these receptors suggests potential antidepressant and anxiolytic properties .
- Phosphodiesterase Inhibition : It has been evaluated as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4B and PDE10A. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby enhancing signaling pathways involved in mood regulation and cognitive function .
Antidepressant Effects
In preclinical studies, derivatives of imidazo[2,1-f]purine compounds have demonstrated significant antidepressant-like effects in animal models. For example:
- Forced Swim Test (FST) : Selected compounds exhibited reduced immobility time in the FST, suggesting antidepressant activity comparable to established drugs like fluoxetine .
Anxiolytic Activity
The compound's ability to modulate serotonin receptors also hints at anxiolytic potential:
- Comparative Studies : In vivo studies indicated that certain derivatives exhibited greater anxiolytic effects than diazepam at equivalent doses. This positions them as promising candidates for the treatment of anxiety disorders .
Antitumor Activity
Imidazo[2,1-f]purines have been investigated for their anticancer properties:
- Cell Line Studies : The compound has shown efficacy against various tumor cell lines in vitro. Notably, it demonstrated potent activity against K-rasB transgenic mouse models, indicating its potential as an anticancer agent .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT receptor modulation | |
| Anxiolytic | 5-HT receptor modulation | |
| Antitumor | Cytotoxicity against tumor cells |
Case Studies
-
Case Study on Antidepressant Properties :
- A study evaluated a series of imidazo[2,1-f]purine derivatives for their antidepressant effects using behavioral tests in mice. The results indicated that specific modifications to the chemical structure significantly enhanced serotonin receptor affinity and antidepressant efficacy.
-
Case Study on Antitumor Activity :
- A comprehensive analysis involving multiple cancer cell lines revealed that the compound inhibited cell proliferation effectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares the target compound with key analogs, focusing on substituents, molecular properties, and reported biological activities.
Key Structural and Functional Insights:
2,4-Dichlorobenzyl at Position 3 offers stronger electron-withdrawing effects than monosubstituted benzyl groups (e.g., 2-chlorobenzyl in ), which may enhance receptor binding affinity .
Biological Activity Trends: Compounds with hydrophilic groups (e.g., 2-hydroxyethyl in ) are associated with TGF-β inhibition, suggesting polar substituents may favor enzyme-targeted activity .
Receptor Selectivity: Analogous imidazo-purine derivatives (e.g., ) with hybrid substituents (e.g., dihydroisoquinolinyl) exhibit dual activity on serotonin/dopamine receptors and phosphodiesterases (PDE4B1, PDE10A), highlighting the scaffold’s versatility .
Research Findings and Implications
- Adenosine Receptor Interactions: The target compound’s dichlorobenzyl group may align with adenosine A₃ receptor ligands, which often feature halogenated aromatic moieties .
- Therapeutic Potential: Structural similarities to TGF-β inhibitors () suggest possible applications in fibrosis or cancer, though empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
